(Z)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
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Description
(Z)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C26H26FN5O5 and its molecular weight is 507.522. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Enzymatic Activity Enhancement
The compound has been involved in the synthesis and cyclization reactions with pyrazolopyrimidinyl keto-esters, leading to the development of new 5-substituted pyrazolopyrimidin-4-ones. These derivatives have shown a potent effect in increasing the reactivity of cellobiase, an enzyme that breaks down cellulose into glucose. This suggests potential applications in biofuel production and the pharmaceutical industry where enzymatic processes are crucial (Abd, Gawaad Awas, 2008).
Antimicrobial and Anticancer Properties
A series of compounds synthesized from the base chemical have exhibited significant in vitro antimicrobial and anticancer activity. Some derivatives showed higher anticancer activity than the reference drug, doxorubicin, suggesting their potential as lead compounds in cancer therapy. The antimicrobial activity of these compounds also indicates their possible use in developing new antibiotics (Hafez, Abdel-Rhman B. A. El-Gazzar, Al-Hussain, 2016).
Anti-5-Lipoxygenase Agents
Novel pyrazolopyrimidines derivatives synthesized through condensation of carboxamide have shown anticancer and anti-5-lipoxygenase activities. The structure-activity relationship analysis of these compounds highlights their potential as therapeutic agents in diseases where the 5-lipoxygenase pathway plays a crucial role, such as asthma, allergic reactions, and certain types of cancer (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, Ben Jannet, 2016).
Properties
IUPAC Name |
(Z)-N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN5O5/c1-35-21-12-18(13-22(36-2)24(21)37-3)6-9-23(33)28-10-11-32-25-20(14-30-32)26(34)31(16-29-25)15-17-4-7-19(27)8-5-17/h4-9,12-14,16H,10-11,15H2,1-3H3,(H,28,33)/b9-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCDVIZNJXDMST-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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